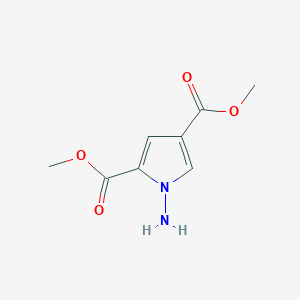
2-(Chloromethyl)-5-nitrobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-5-nitrobenzonitrile is an organic compound with the molecular formula C8H5ClN2O2 It is a derivative of benzonitrile, featuring a chloromethyl group at the second position and a nitro group at the fifth position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-nitrobenzonitrile typically involves the nitration of 2-(Chloromethyl)benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature control and efficient mixing to ensure uniform nitration. The product is then purified using techniques such as recrystallization or distillation to achieve the desired purity.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-5-nitrobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
-
Nucleophilic Substitution
Reagents: Amines, thiols, alkoxides.
Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Products: Substituted derivatives of this compound.
-
Reduction
Reagents: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Conditions: Carried out under atmospheric or elevated pressure, depending on the reducing agent used.
Products: 2-(Aminomethyl)-5-nitrobenzonitrile.
-
Oxidation
Reagents: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidized derivatives, although these reactions are less common.
科学的研究の応用
2-(Chloromethyl)-5-nitrobenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to undergo various chemical modifications.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 2-(Chloromethyl)-5-nitrobenzonitrile depends on its chemical reactivity. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives with potential biological activities. The nitro group can be reduced to an amino group, which can interact with biological targets such as enzymes or receptors. The compound’s reactivity allows it to modify biomolecules, potentially leading to therapeutic effects.
類似化合物との比較
2-(Chloromethyl)-5-nitrobenzonitrile can be compared with other similar compounds, such as:
2-(Chloromethyl)-4-nitrobenzonitrile: Similar structure but with the nitro group at the fourth position.
2-(Chloromethyl)-3-nitrobenzonitrile: Similar structure but with the nitro group at the third position.
2-(Chloromethyl)-5-nitrobenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and potential applications. The presence of both the chloromethyl and nitro groups allows for diverse chemical modifications, making it a valuable compound in various fields of research.
特性
分子式 |
C8H5ClN2O2 |
|---|---|
分子量 |
196.59 g/mol |
IUPAC名 |
2-(chloromethyl)-5-nitrobenzonitrile |
InChI |
InChI=1S/C8H5ClN2O2/c9-4-6-1-2-8(11(12)13)3-7(6)5-10/h1-3H,4H2 |
InChIキー |
UQGZCYQDDXFMFF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C#N)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine](/img/structure/B15232676.png)

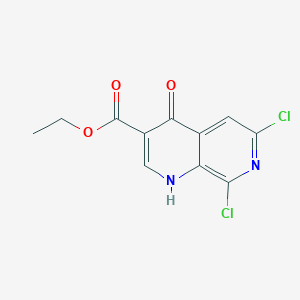
![Methyl 9-oxospiro[5.5]undecane-3-carboxylate](/img/structure/B15232701.png)
![2-[trans-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid](/img/structure/B15232702.png)


![{3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol](/img/structure/B15232722.png)
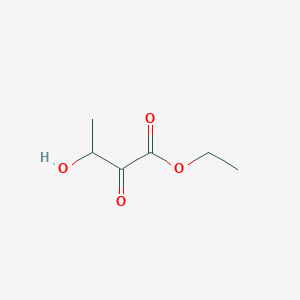
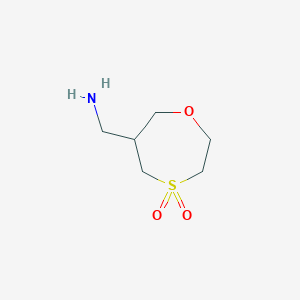

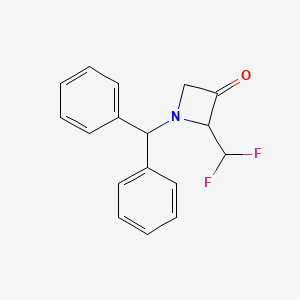
![2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-4'-amine](/img/structure/B15232752.png)
